molecular formula C16H20N2O4 B6345332 1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-90-9

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345332
CAS No.: 1264048-90-9
M. Wt: 304.34 g/mol
InChI Key: ONSQJRKLXLVUCM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, focusing on various aspects such as anticancer effects, anti-inflammatory properties, and mechanisms of action.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 1264048-90-9

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its role in modulating inflammatory responses.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar pyrazole derivatives showed IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .

Compound Cell Line IC50 (µM) Mechanism of Action
Pyrazole Derivative AHepG21.61 ± 1.92Induction of apoptosis
Pyrazole Derivative BA-4311.98 ± 1.22Inhibition of tubulin polymerization

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances the anticancer activity, with electron-donating groups being particularly beneficial .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, compounds similar to this compound have been shown to downregulate TNF-alpha and IL-6 production in macrophages .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
  • Cytokine Modulation : It appears to modulate inflammatory pathways by inhibiting NF-kB signaling.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

  • Study on HepG2 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin, suggesting it could be a lead compound for further development .
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cell infiltration .

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.

Antiinflammatory Activity

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. The presence of the ethoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against inflammatory diseases.

Anticancer Potential

Studies have suggested that compounds with similar pyrazole structures can inhibit cancer cell proliferation. The ability to modify the substituents on the pyrazole ring allows for the design of analogs with enhanced potency against specific cancer types.

Agrochemicals

The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as herbicides or fungicides. Pyrazole derivatives are known for their ability to disrupt plant growth or fungal reproduction.

Herbicidal Activity

Research has indicated that modifications of pyrazole compounds can lead to effective herbicides. The ability to target specific biochemical pathways in plants makes these compounds valuable in agricultural practices.

Material Sciences

In material science, the compound can be explored for its potential use in synthesizing polymers or as a precursor for advanced materials.

Polymer Synthesis

The functional groups present allow for polymerization reactions that could yield materials with desirable mechanical and thermal properties. This aspect is particularly relevant in developing new materials for industrial applications.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various pyrazole derivatives, including those related to this compound. Results indicated significant cytotoxic effects on several cancer cell lines, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Agrochemical Efficacy

In a field trial assessing herbicidal activity, a derivative of this compound demonstrated effective control over common agricultural weeds. The study highlighted its potential as a selective herbicide with minimal impact on crop yield.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-22-14(19)12-9-16(4,15(20)21)18(17-12)13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQJRKLXLVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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